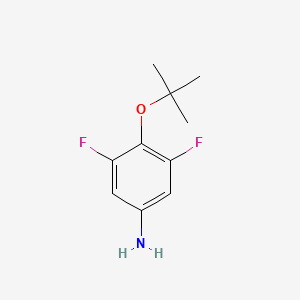

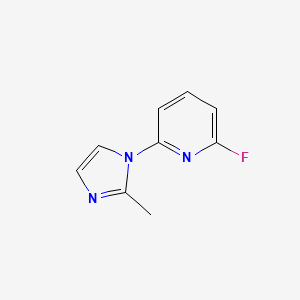

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine

Vue d'ensemble

Description

“2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” can be represented by the InChI code: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Applications De Recherche Scientifique

Fluorescence Switching and pH Sensors

Imidazo[1,5-a]pyridinium ions, closely related to the chemical structure of interest, have been identified as highly emissive and water-soluble fluorophores. They are synthesized through an efficient three-component coupling reaction. Their emission properties significantly change based on the synthetic modifications of groups conjugated to their polyheterocyclic core. These compounds demonstrate distinct de-excitation pathways leading to fluorescence turn-on or ratiometric responses to pH changes, highlighting their potential as pH sensors with dual emission pathways (Hutt et al., 2012).

Imaging Agents for Alzheimer’s Disease

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in human Alzheimer's Disease (AD) cortical tissues. Such compounds, including analogs of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, offer potential utility as radioligands for amyloid plaque imaging in the brain of AD patients, indicating their importance in developing diagnostic tools for neurodegenerative disorders (Zeng et al., 2006).

Regioselective Fluorination

The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, which can be considered structurally similar to the compound , showcases the adaptability of such frameworks for fluorination. This process utilizes Selectfluor as the fluorinating agent in aqueous conditions, resulting in moderate to good yields. This highlights the versatility of imidazo[1,2-a]pyridines in chemical synthesis, particularly in electrophilic fluorination processes (Liu et al., 2015).

Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated for their suitability as cell membrane probes. These compounds, owing to their compact shape and remarkable photophysical properties, are excellent candidates for studying membrane dynamics, hydration, and fluidity. This research underscores the potential of imidazo[1,5-a]pyridine scaffolds in biological imaging and monitoring cellular health (Renno et al., 2022).

Propriétés

IUPAC Name |

2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDIKOHUALQRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

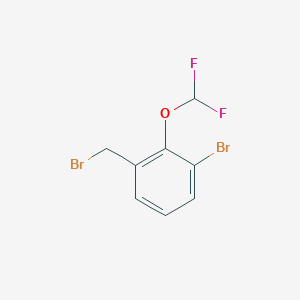

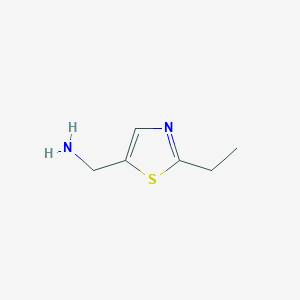

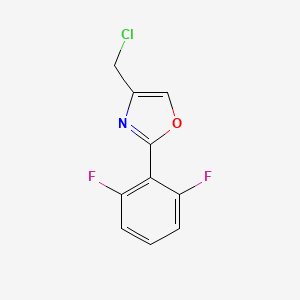

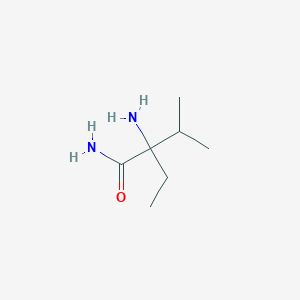

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)